molecular formula C14H14FN5OS B2527575 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941947-36-0

7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2527575
CAS No.: 941947-36-0
M. Wt: 319.36
InChI Key: AGVLYLOITSSVKZ-UHFFFAOYSA-N
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Description

The compound “7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is a part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

The efficient synthesis of novel series of triazolopyrimidine derivatives showcasing diverse biological activities has been a focal point of research. An example is the synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives, characterized by mass, IR, 1H-NMR, and other spectroscopic techniques, demonstrating the broad chemical versatility of this scaffold (Chauhan & Ram, 2019). The regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives further illustrates the adaptability of this core structure in generating compounds with potential biological activities (Massari et al., 2017).

Biological Activities and Applications

The triazolopyrimidine derivatives have been evaluated for a variety of biological activities, including antimicrobial and antitumor properties. For instance, some derivatives have shown promising antitumor activities against human tumor cell lines, highlighting their potential in cancer research (Becan & Wagner, 2008). Furthermore, the design and synthesis of fluorinated triazolopyrimidine-6-carboxylic acid derivatives as antimycobacterial agents emphasize their relevance in addressing infectious diseases, with some compounds exhibiting potent inhibitory activity against Mycobacterium tuberculosis (Abdel-Rahman et al., 2009).

Supramolecular Chemistry

The utility of triazolopyrimidine derivatives extends into the realm of supramolecular chemistry, where they serve as ligands for co-crystallization, forming complex structures through extensive hydrogen bonding interactions. This showcases their potential in the development of novel materials and molecular assemblies (Fonari et al., 2004).

Properties

IUPAC Name

7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5OS/c1-7-10(12(16)21)11(8-4-3-5-9(15)6-8)20-13(17-7)18-14(19-20)22-2/h3-6,11H,1-2H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVLYLOITSSVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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